SERT Binding Affinity: 33-Fold Lower Potency of R-Citalopram vs. S-Citalopram
In a direct competitive binding assay using [3H]S-citalopram on wild-type human serotonin transporter (SERT), (R)-(-)-citalopram demonstrated a 33-fold lower affinity compared to (S)-(+)-citalopram (escitalopram) [1].
| Evidence Dimension | Inhibition of [3H]S-citalopram binding (IC50) |
|---|---|
| Target Compound Data | 180 nM (95% CI: 150-210 nM) |
| Comparator Or Baseline | (S)-(+)-citalopram (escitalopram): 5.4 nM (95% CI: 5.1-5.7 nM) |
| Quantified Difference | Approximately 33-fold less potent |
| Conditions | COS-1 cell membranes expressing human SERT; [3H]S-citalopram binding assay |
Why This Matters
This quantitative difference in primary target affinity is a critical parameter for studies investigating the enantioselective pharmacology of SSRIs and for quality control in the synthesis of enantiomerically pure escitalopram.
- [1] Plenge P, Gether U, Wiborg O, et al. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. Eur Neuropsychopharmacol. 2004;14(Suppl 3):S252-S253. View Source
